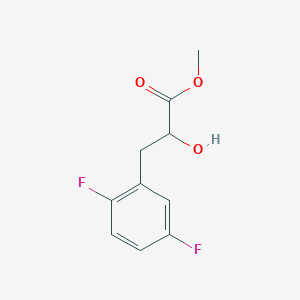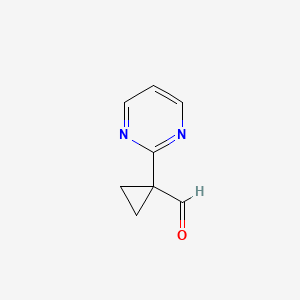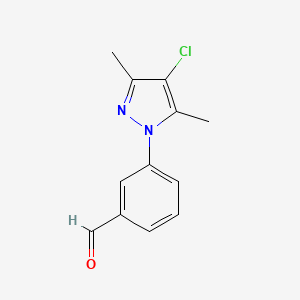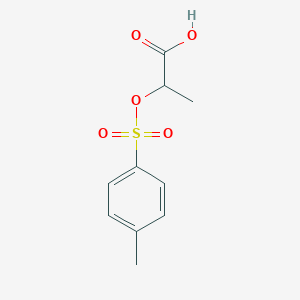
2-(Toluene-4-sulfonyloxy)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Toluene-4-sulfonyloxy)propionic acid is an organic compound with the molecular formula C10H12O5S. It is a derivative of propionic acid where the hydrogen atom of the hydroxyl group is replaced by a toluene-4-sulfonyloxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonyloxy)propionic acid typically involves the reaction of propionic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
CH3CH2COOH+TsCl→CH3CH2COOTs+HCl
where TsCl represents toluene-4-sulfonyl chloride and Ts represents the toluene-4-sulfonyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also allows for the efficient removal of by-products and the recycling of unreacted starting materials.
化学反应分析
Types of Reactions
2-(Toluene-4-sulfonyloxy)propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The toluene-4-sulfonyloxy group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed in aqueous or organic solvents under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted propionic acid derivatives.
Reduction Reactions: Formation of 2-(Toluene-4-sulfonyloxy)propanol.
Oxidation Reactions: Formation of this compound.
科学研究应用
2-(Toluene-4-sulfonyloxy)propionic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 2-(Toluene-4-sulfonyloxy)propionic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, which facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological activities.
相似化合物的比较
2-(Toluene-4-sulfonyloxy)propionic acid can be compared with other similar compounds such as:
2-(Toluene-4-sulfonyloxy)acetic acid: Similar structure but with an acetic acid backbone instead of propionic acid.
2-(Toluene-4-sulfonyloxy)butyric acid: Similar structure but with a butyric acid backbone.
2-(Toluene-4-sulfonyloxy)benzoic acid: Similar structure but with a benzoic acid backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions. Its applications in scientific research and industry make it a valuable compound for further study and development.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOROBKCZWFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
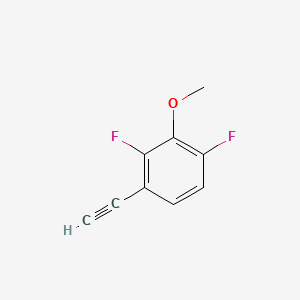
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
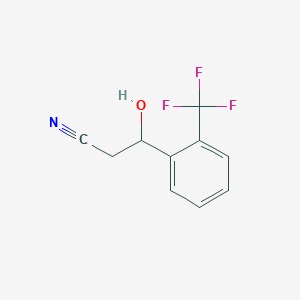
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
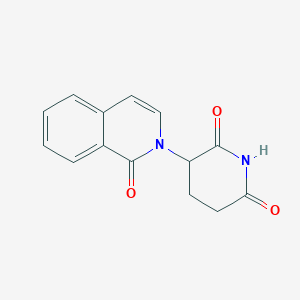

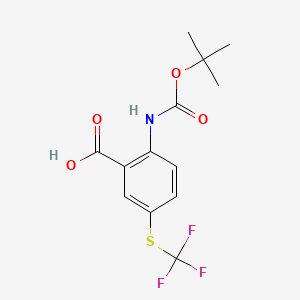


![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
